N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of benzothiazole and benzofuran moieties. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach uses hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods are designed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Halogenated derivatives in the presence of a base such as potassium carbonate (K2CO3) in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1 . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of benzothiazole and benzofuran moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15FN2O2S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15FN2O2S/c1-13-17-12-15(24)9-10-19(17)28-21(13)22(27)25-16-6-4-5-14(11-16)23-26-18-7-2-3-8-20(18)29-23/h2-12H,1H3,(H,25,27) |
InChI Key |
KTKJIFPJRIMUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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